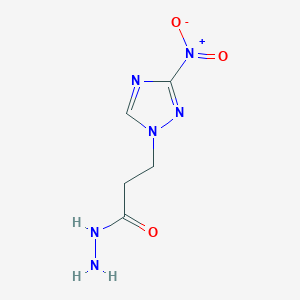![molecular formula C11H16N2OS B3286893 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one CAS No. 832741-02-3](/img/structure/B3286893.png)
3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one
Übersicht
Beschreibung
3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one: is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a cyclopropyl group, a thioxo group, and a diazaspirodecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclopropylamine and a thiourea derivative.
Introduction of the Thioxo Group: The thioxo group is introduced through a sulfurization reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired spiro compound under controlled conditions, such as heating in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the spiro ring can be replaced by other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted spiro compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the spiro structure may allow for unique binding interactions with biological macromolecules, influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
2-Thioxo-1,3-dithiol-carboxamides: These compounds share the thioxo group and have been studied for their antispasmodic properties.
Quinoline Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are known for their antimicrobial and anticancer activities.
Uniqueness: 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[45]decan-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-9-11(6-2-1-3-7-11)12-10(15)13(9)8-4-5-8/h8H,1-7H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRIFJPFGUVNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=S)N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214468 | |
| Record name | 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832741-02-3 | |
| Record name | 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286815.png)
![4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde](/img/structure/B3286829.png)
![4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B3286833.png)
![3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286838.png)




![Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B3286864.png)
![5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3286869.png)

![5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde](/img/structure/B3286877.png)

